molecular formula C6H8FNS B7964790 [(5-Fluorothiophen-2-YL)methyl](methyl)amine

[(5-Fluorothiophen-2-YL)methyl](methyl)amine

Cat. No.: B7964790
M. Wt: 145.20 g/mol
InChI Key: ODLBYQDGCBRBST-UHFFFAOYSA-N
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Description

(5-Fluorothiophen-2-YL)methylamine is an organic compound that features a thiophene ring substituted with a fluorine atom at the 5-position and a methylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluorothiophen-2-YL)methylamine typically involves the following steps:

Industrial Production Methods

Industrial production of (5-Fluorothiophen-2-YL)methylamine may involve continuous flow processes to optimize yield and purity. These processes often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(5-Fluorothiophen-2-YL)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles (e.g., halides, alkoxides)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Varied substituted thiophene derivatives

Mechanism of Action

The mechanism of action of (5-Fluorothiophen-2-YL)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target sites . This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

(5-Fluorothiophen-2-YL)methylamine can be compared with other thiophene derivatives, such as:

(5-Fluorothiophen-2-YL)methylamine is unique due to the presence of both the fluorine and methylamine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-fluorothiophen-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLBYQDGCBRBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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